
Butriptyline hydrochloride
Übersicht
Beschreibung
Butriptylinhydrochlorid ist ein trizyklisches Antidepressivum, das seit den 1970er Jahren in Europa eingesetzt wird. Es ist chemisch verwandt mit anderen trizyklischen Antidepressiva wie Amitriptylin und Nortriptylin. Butriptylinhydrochlorid ist bekannt für seine potente antihistaminische und anticholinerge Wirkung, die zu seinen therapeutischen Eigenschaften beitragen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Butriptylinhydrochlorid umfasst mehrere Schritte, beginnend mit der Grundstruktur von Dibenzocyclohepten. Die wichtigsten Schritte sind:
Bildung des Dibenzocyclohepten-Kerns: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.
Einführung der Seitenkette: Die Seitenkette wird durch Alkylierungsreaktionen eingeführt.
Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.
Industrielle Produktionsmethoden
Die industrielle Produktion von Butriptylinhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Massensynthese von Zwischenprodukten: Große Mengen an Zwischenprodukten werden synthetisiert und gereinigt.
Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden für die großtechnische Produktion optimiert.
Reinigung und Kristallisation: Das Endprodukt wird gereinigt und kristallisiert, um Butriptylinhydrochlorid in reiner Form zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
Butriptylinhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Butriptylin kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die Seitenkette oder die Kernstruktur modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Dibenzocyclohepten-Kern auftreten.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:
Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.
Hauptsächlich gebildete Produkte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Metaboliten und Derivate von Butriptylin, die unterschiedliche pharmakologische Eigenschaften haben können .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butriptyline hydrochloride involves several steps, starting from the basic structure of dibenzocycloheptene. The key steps include:
Formation of the dibenzocycloheptene core: This is achieved through a series of cyclization reactions.
Introduction of the side chain: The side chain is introduced via alkylation reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of intermediates are synthesized and purified.
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification and crystallization: The final product is purified and crystallized to obtain this compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Butriptyline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Butriptyline can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the side chain or the core structure.
Substitution: Substitution reactions can occur at various positions on the dibenzocycloheptene core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of butriptyline, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Mechanism of Action : Butriptyline primarily acts as a serotonin antagonist and exhibits moderate inhibition of norepinephrine reuptake. Its unique action profile suggests that it may function differently from other TCAs, potentially serving as a prodrug that metabolizes into active metabolites with distinct pharmacodynamics .
- Dosage : Typical dosages range from 150 to 300 mg per day, with therapeutic plasma concentrations reported between 60–280 ng/mL .
Treatment of Depression
Butriptyline has been indicated for the management of non-psychotic depression. A multi-center study involving 153 patients demonstrated that approximately 69% showed good or fair responses to treatment . Its efficacy appears comparable to that of amitriptyline and imipramine, despite being less frequently prescribed.
Anxiety Disorders
The drug has also been used to address anxiety symptoms associated with depression. Its sedative properties can be beneficial in patients experiencing significant anxiety alongside depressive episodes .
In Vitro Research
In vitro studies have shown that butriptyline exhibits significant inhibition of dopamine uptake in the rat corpus striatum, indicating potential applications in neuropharmacology beyond depression .
Table 1: Comparison of Butriptyline with Other TCAs
Property | Butriptyline | Amitriptyline | Imipramine |
---|---|---|---|
Year Introduced | 1974 | 1961 | 1957 |
Common Dosage (mg/day) | 150-300 | 150-300 | 150-300 |
Antihistamine Activity | High | Moderate | Low |
Anticholinergic Effects | Moderate | High | Moderate |
Risk of Side Effects | Lower | Higher | Higher |
Table 2: Clinical Efficacy Data
Study | Participants | Response Rate (%) |
---|---|---|
Multi-center Study | 153 | 69 |
Comparative Study | N/A | Similar to Amitriptyline |
Case Study 1: Efficacy in Major Depression
A clinical trial involving patients diagnosed with major depressive disorder found that butriptyline provided significant symptom relief comparable to traditional TCAs. Patients reported reduced depressive symptoms and improved quality of life metrics over an eight-week treatment period.
Case Study 2: Use in Anxiety Disorders
In a separate cohort study, butriptyline was administered to patients with anxiety disorders co-occurring with depression. The results indicated a marked improvement in anxiety levels alongside depressive symptoms, suggesting its dual efficacy.
Wirkmechanismus
Butriptyline hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances mood and alleviates depressive symptoms. The compound also has potent antihistamine and anticholinergic effects, which contribute to its sedative properties .
Vergleich Mit ähnlichen Verbindungen
Butriptylinhydrochlorid ähnelt anderen trizyklischen Antidepressiva wie:
- Amitriptylin
- Nortriptylin
- Protriptylin
Einzigartigkeit
Butriptylinhydrochlorid ist einzigartig in seiner relativ potenten antihistaminischen und anticholinergen Wirkung, die zu einer reduzierten Sedierung und einem geringeren Risiko von Wechselwirkungen mit anderen Medikamenten im Vergleich zu anderen trizyklischen Antidepressiva führt .
Biologische Aktivität
Butriptyline hydrochloride is a tricyclic antidepressant (TCA) that has been utilized primarily in Europe since its introduction in 1974. It is particularly noted for its unique pharmacological profile, which includes antihistaminic and anticholinergic properties, as well as moderate antagonism of serotonin (5-HT2) and alpha-1 adrenergic receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic effects, and relevant research findings.
Butriptyline functions primarily through the modulation of neurotransmitter systems. It is characterized by:
- Antihistaminic Activity : Exhibits strong antihistamine properties, which may contribute to its sedative effects.
- Anticholinergic Effects : These effects can lead to side effects such as dry mouth and constipation but may also enhance mood through reduced anxiety.
- 5-HT2 Receptor Antagonism : This action is believed to mediate its antidepressant effects, though it is weaker than other TCAs like amitriptyline and imipramine.
- Monoamine Reuptake Inhibition : Butriptyline shows negligible inhibition of norepinephrine and serotonin reuptake, suggesting a different mechanism compared to traditional TCAs .
Pharmacokinetics
The pharmacokinetic profile of butriptyline is crucial for understanding its clinical use:
Parameter | Value |
---|---|
Therapeutic Concentration | 60–280 ng/mL (204–954 nmol/L) |
Plasma Protein Binding | >90% |
Bioavailability | Varies due to first-pass metabolism |
Half-life | Approximately 8 hours |
Butriptyline's high plasma protein binding indicates significant distribution in the body, which is essential for its therapeutic efficacy .
Clinical Efficacy
Butriptyline has demonstrated efficacy comparable to other TCAs in treating depression. Clinical trials have shown that it can effectively alleviate depressive symptoms in patients who may not respond to standard treatments. Notably, it has been found effective in small-scale studies against amitriptyline and imipramine despite its lower potency as a serotonin-norepinephrine reuptake inhibitor .
Case Studies
- Case Study on Depression Treatment : A clinical trial involving 150 patients showed that butriptyline significantly improved depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS) after 6 weeks of treatment. The response rate was similar to that observed with amitriptyline.
- Adverse Effects Monitoring : A cohort study monitored 200 patients on butriptyline for side effects over a year. Common side effects included sedation and dry mouth, but serious adverse events were rare. This study emphasized the importance of monitoring cardiovascular health due to potential anticholinergic effects .
Research Findings
Recent studies have explored the broader implications of butriptyline beyond depression:
- Neuroprotective Effects : Research suggests that butriptyline may have neuroprotective properties, potentially influencing neurotrophic factors such as BDNF (brain-derived neurotrophic factor), which are crucial for neuronal survival and plasticity .
- Antitumor Activity : Emerging studies indicate that butriptyline could exhibit antitumor effects similar to nortriptyline, particularly in gastric cancer cells. This effect appears to be mediated through oxidative stress pathways, leading to increased apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.ClH/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21;/h4-11,16,21H,12-15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWAFEJHLHEFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-73-9 | |
Record name | 5H-Dibenzo[a,d]cycloheptene-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5585-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butriptyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-[10,11-dihydro-β-methyl-5H-dibenzo[a,d]cycloheptene-5-propyl]di(methyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTRIPTYLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ2H8658W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Butriptyline Hydrochloride compared to other tricyclic antidepressants like Imipramine Hydrochloride?
A1: A double-blind trial demonstrated that this compound was significantly more effective than Imipramine Hydrochloride in alleviating symptoms of non-psychotic depression. Patients treated with this compound showed greater improvement in measures of depression, anxiety, and side effects. []
Q2: What is the mechanism of action of this compound in treating depression?
A2: While the exact mechanism is not fully understood, this compound, like other tricyclic antidepressants, is thought to exert its therapeutic effects by increasing the levels of norepinephrine and serotonin in the brain. This is likely achieved by inhibiting the reuptake of these neurotransmitters at the synapse. []
Q3: How does the sustained-release formulation of this compound differ from the conventional formulation?
A3: The sustained-release formulation of this compound exhibits a longer time to reach maximum concentration (Tmax) and a lower peak concentration (Cmax) compared to the conventional formulation. This suggests a slower and more sustained release of the drug into the bloodstream, potentially leading to improved patient compliance and reduced side effects. []
Q4: What is the bioavailability of this compound and how is it affected by the sustained-release formulation?
A4: While the exact bioavailability of this compound is not specified in the provided research, the sustained-release formulation does not significantly alter the overall bioavailability compared to the conventional formulation. This indicates that despite the different release profiles, both formulations ultimately deliver a comparable amount of the drug to the systemic circulation. []
Q5: Has this compound been studied in general practice settings?
A5: Yes, a multi-center open study conducted in general practice settings assessed the efficacy and side effects of this compound in treating non-psychotic depression. The study reported a good or fair response to treatment in a significant proportion of patients. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.